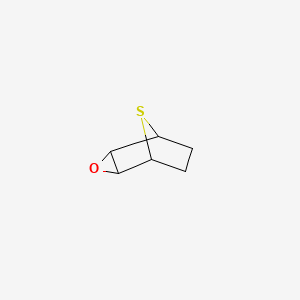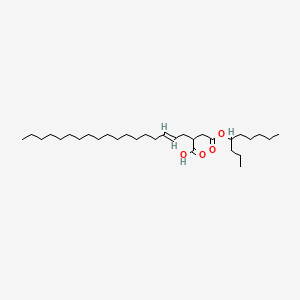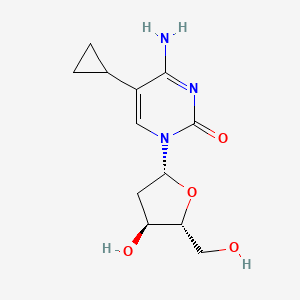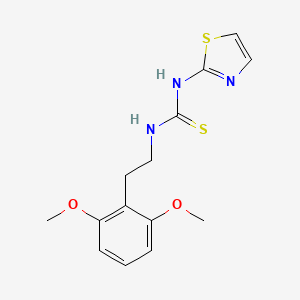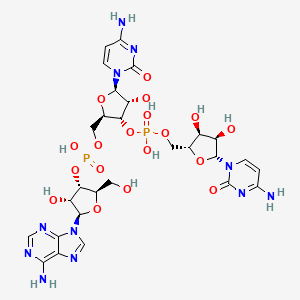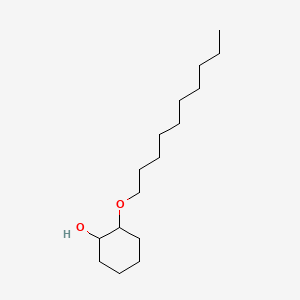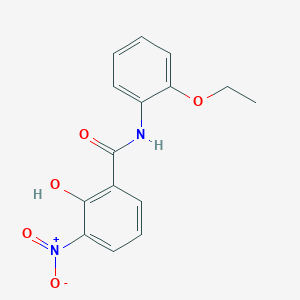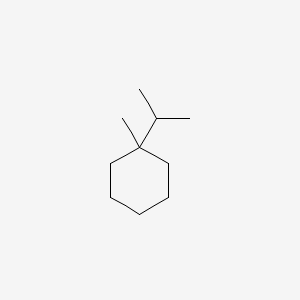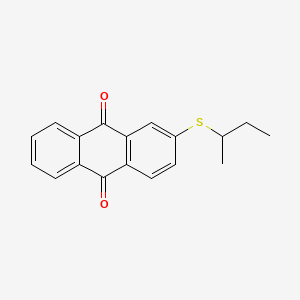
2-((1-Methylpropyl)thio)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 285-176-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions. This reaction leads to the formation of melamine, which is another name for 1,3,5-Triazine-2,4,6-triamine. The reaction conditions typically involve temperatures ranging from 80°C to 100°C and a pH of around 4 to 5.
Industrial Production Methods
In industrial settings, 1,3,5-Triazine-2,4,6-triamine is produced on a large scale using the same basic reaction but optimized for higher yields and efficiency. The process involves the continuous feeding of cyanamide and formaldehyde into a reactor, maintaining the optimal temperature and pH conditions. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric acid.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Cyanuric acid.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of melamine resins, which are used in laminates, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. In industrial applications, its ability to form strong bonds with other molecules makes it an excellent component in the production of durable materials.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Similar in structure but differs in its oxidation state and applications.
Amitrole: Another triazine derivative used as a herbicide, highlighting the diverse applications of triazine compounds.
Simazine: A triazine herbicide, showcasing the agricultural applications of triazine derivatives.
1,3,5-Triazine-2,4,6-triamine stands out due to its versatility and wide range of applications, from industrial uses to potential medical applications.
Properties
CAS No. |
85030-51-9 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-butan-2-ylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2S/c1-3-11(2)21-12-8-9-15-16(10-12)18(20)14-7-5-4-6-13(14)17(15)19/h4-11H,3H2,1-2H3 |
InChI Key |
QAWRKOAZXKWDJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


